molecular formula C11H12FN3O B2603133 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1510026-98-8

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2603133
CAS No.: 1510026-98-8
M. Wt: 221.235
InChI Key: RHVIINLZCQYILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is an organic compound that features a triazole ring substituted with a fluoro-methylphenyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Substitution with Fluoro-Methylphenyl Group: The triazole ring is then substituted with a 3-fluoro-4-methylphenyl group using appropriate reagents and catalysts.

    Introduction of the Ethan-1-ol Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluoro-methylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group would yield aldehydes or ketones, while substitution reactions could yield a wide range of derivatives.

Scientific Research Applications

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and fluoro-methylphenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-fluoro-4-methoxyphenyl)ethanol
  • 1-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of the triazole ring, which can confer specific chemical and biological properties. The combination of the fluoro-methylphenyl group and ethan-1-ol moiety further distinguishes it from similar compounds, potentially leading to unique applications and mechanisms of action.

Properties

IUPAC Name

1-[1-(3-fluoro-4-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-7-3-4-9(5-10(7)12)15-6-11(8(2)16)13-14-15/h3-6,8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVIINLZCQYILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.